molecular formula C15H11FO5 B6408824 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% CAS No. 1261898-59-2

4-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95%

Cat. No. B6408824
CAS RN: 1261898-59-2
M. Wt: 290.24 g/mol
InChI Key: OYAILARYUAYEEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid (FMCB) is a chemical compound that is used in a variety of scientific research applications. It is a member of the hydroxybenzoic acid family, and is known for its unique properties. FMCB is a white crystalline solid with a melting point of approximately 125°C, and it is soluble in water, ethanol, and chloroform. FMCB has a wide range of applications in the fields of biochemistry, pharmacology, and molecular biology.

Scientific Research Applications

4-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% has a wide range of applications in scientific research. It has been used as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% has also been used to study the structure-activity relationship of COX-2 inhibitors, and to study the effects of COX-2 inhibitors on inflammation and pain. 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% has also been used to study the pharmacological effects of other drugs, such as morphine and cocaine.

Mechanism of Action

4-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% is thought to act as an inhibitor of COX-2 by binding to the active site of the enzyme. This binding prevents the enzyme from converting arachidonic acid into prostaglandins, which are involved in inflammation and pain. 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% also inhibits the production of other inflammatory mediators, such as leukotrienes and thromboxanes.
Biochemical and Physiological Effects
4-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% has been shown to reduce inflammation and pain in animal models. It has also been shown to reduce the production of pro-inflammatory mediators, such as leukotrienes and thromboxanes. In addition, 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.

Advantages and Limitations for Lab Experiments

4-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% has several advantages for laboratory experiments. It is relatively inexpensive, and it is easily synthesized. It is also soluble in water, ethanol, and chloroform, which makes it easy to use in a variety of experiments. However, 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% is not as potent as some other COX-2 inhibitors, and it has a short half-life, which limits its usefulness in some experiments.

Future Directions

Future research on 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% could focus on improving its potency and half-life. Researchers could also investigate its potential use in the treatment of other diseases, such as cancer and Alzheimer’s disease. In addition, research could focus on the development of new synthetic methods for the production of 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95%. Finally, research could focus on the development of new applications for 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95%, such as its use as a marker for drug metabolism or as a probe for drug-target interactions.

Synthesis Methods

4-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% can be synthesized by a two-step process. The first step involves the reaction of 4-fluoro-3-methoxybenzaldehyde with hydroxybenzoyl chloride in the presence of pyridine and a catalytic amount of dimethylformamide. The second step involves the reduction of the resulting 4-(4-fluoro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid chloride with sodium borohydride.

properties

IUPAC Name

4-(4-fluoro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO5/c1-21-15(20)11-6-8(3-5-12(11)16)9-2-4-10(14(18)19)13(17)7-9/h2-7,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAILARYUAYEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691553
Record name 4'-Fluoro-3-hydroxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261898-59-2
Record name 4'-Fluoro-3-hydroxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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